5-Benzyloxy-2-methylpyridine 1-oxide
Overview
Description
5-Benzyloxy-2-methylpyridine 1-oxide is an organic compound with the molecular formula C13H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a benzyloxy group at the 5-position, a methyl group at the 2-position, and an oxide group at the 1-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxy-2-methylpyridine 1-oxide typically involves the oxidation of 5-benzyloxy-2-methylpyridine. One common method involves the use of 3-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out in chloroform at room temperature. For example, 5-benzyloxy-2-methylpyridine can be dissolved in dry chloroform, and m-CPBA is added to the solution. The mixture is stirred at ambient temperature for a specified period, usually around 1-2 hours. The reaction mixture is then quenched with a solution of sodium thiosulfate in water, and the organic layer is separated, washed, dried, and concentrated to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-2-methylpyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding pyridine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and other peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction would yield the corresponding pyridine derivative.
Scientific Research Applications
5-Benzyloxy-2-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzyloxy-2-methylpyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the oxide group can participate in redox reactions. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxy-2-methylpyridine: Lacks the oxide group, making it less reactive in certain redox reactions.
2-Methylpyridine 1-oxide: Lacks the benzyloxy group, which may reduce its binding affinity to certain molecular targets.
Uniqueness
5-Benzyloxy-2-methylpyridine 1-oxide is unique due to the presence of both the benzyloxy and oxide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to similar compounds.
Biological Activity
5-Benzyloxy-2-methylpyridine 1-oxide is a chemical compound characterized by a pyridine ring substituted with a benzyloxy group at the 5-position and a methyl group at the 2-position. Its molecular formula is with a molecular weight of approximately 201.24 g/mol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The unique combination of substituents in this compound influences its chemical behavior and biological activity. The presence of the N-oxide functional group enhances reactivity, making it a subject of various research studies.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃NO |
Molecular Weight | 201.24 g/mol |
Functional Groups | Pyridine, Benzyloxy, N-Oxide |
Biological Activities
Research indicates that compounds similar to this compound exhibit several biological activities:
- Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activities against various pathogens, which is critical for developing new therapeutic agents.
- PPAR Modulation : It has been noted that this compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a significant role in metabolic regulation and could be beneficial in treating conditions like diabetes and obesity .
- Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes involved in bacterial biosynthesis pathways, making it a candidate for anti-infective drug development .
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. The results indicated that this compound exhibited significant antibacterial activity against strains such as E. coli and S. aureus, suggesting its potential as an antimicrobial agent .
Case Study: PPAR Modulation
In another study focusing on metabolic disorders, researchers evaluated the effects of several compounds on PPAR activity. The findings demonstrated that this compound effectively enhanced PPAR-γ activity, which is linked to improved insulin sensitivity and glucose metabolism .
Interaction Studies
Interaction studies involving this compound have focused on its binding affinities with various biological targets. These studies are crucial for understanding how this compound interacts at a molecular level within biological systems.
Table: Interaction Profiles with Biological Targets
Target | Binding Affinity (Kd) | Biological Relevance |
---|---|---|
PPAR-α | Low micromolar range | Metabolic regulation |
Bacterial DXR | Sub-micromolar range | Potential anti-infective target |
Cytochrome P450 enzymes | High nanomolar range | Drug metabolism implications |
Properties
IUPAC Name |
2-methyl-1-oxido-5-phenylmethoxypyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBMNGYRVLBROF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)OCC2=CC=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496280 | |
Record name | 5-(Benzyloxy)-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59781-09-8 | |
Record name | Pyridine, 2-methyl-5-(phenylmethoxy)-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59781-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Benzyloxy)-2-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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